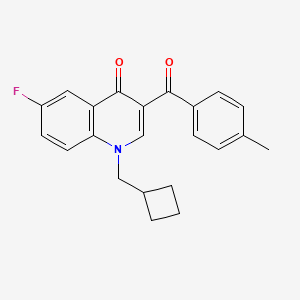
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, also known as CBM-F-MBQ, is a synthetic, small molecule inhibitor of protein kinases. It is a member of the quinoline family of compounds, which are widely studied for their potential therapeutic applications. CBM-F-MBQ is a potent inhibitor of several protein kinases, including p38, c-Src, and JAK2. It has been widely used in laboratory experiments to study the effects of protein kinase inhibition on cell signaling pathways.
Mecanismo De Acción
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one acts as a competitive inhibitor of protein kinases. It binds to the active site of the kinase, preventing the kinase from binding to its substrate and thus inhibiting its activity. This mechanism of action is similar to that of other small molecule inhibitors of protein kinases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several protein kinases, including p38, c-Src, and JAK2. Inhibition of these kinases has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory pathways, the regulation of cell growth and differentiation, and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several advantages for use in laboratory experiments. It is a potent inhibitor of several protein kinases, and it is relatively easy to synthesize and purify. Furthermore, it is relatively stable and can be stored for long periods of time without degradation. On the other hand, the use of this compound in laboratory experiments is limited by its relatively high cost and its potential to interfere with other biochemical pathways.
Direcciones Futuras
There are several potential future directions for the use of 1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in scientific research. These include further investigation into its effects on cell signaling pathways, its potential use as a therapeutic agent, and its potential use in drug discovery and development. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its potential side effects and interactions with other drugs.
Métodos De Síntesis
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. A common method is the reaction of 4-methylbenzoyl chloride with cyclobutylmethyl bromide in the presence of a base such as pyridine. The resulting product is then purified by recrystallization or chromatography. Other methods of synthesis include the reaction of cyclobutylmethyl bromide with 4-methylbenzoyl fluoride, or the reaction of 4-methylbenzoyl chloride with cyclobutylmethyl iodide.
Aplicaciones Científicas De Investigación
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been widely used in scientific research due to its potent inhibitory activity against several protein kinases. It has been used to study the effects of protein kinase inhibition on cell signaling pathways, and has been used in laboratory experiments to investigate the effects of various drugs on these pathways. It has also been used to study the regulation of cell growth and differentiation, as well as the regulation of gene expression.
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-14-5-7-16(8-6-14)21(25)19-13-24(12-15-3-2-4-15)20-10-9-17(23)11-18(20)22(19)26/h5-11,13,15H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTBUWYUCCAADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6450763.png)

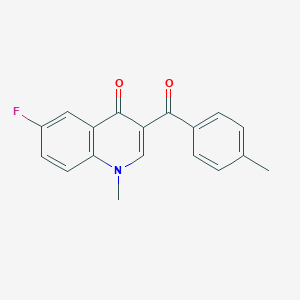
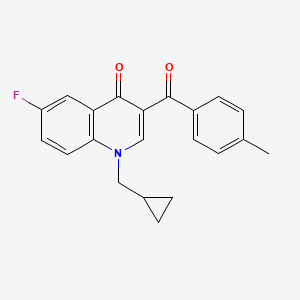
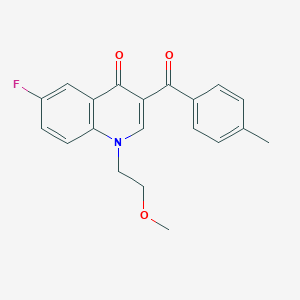
![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)
![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B6450812.png)
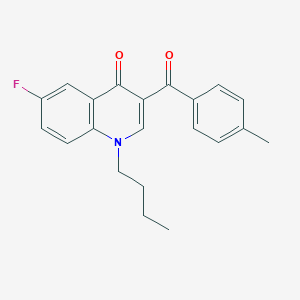
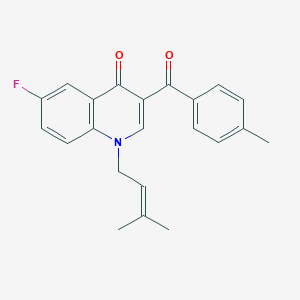
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B6450817.png)